2-Cyclopropyl-2-morpholinoacetic acid is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is classified as an amino acid derivative, specifically a morpholinoacetic acid, which incorporates a cyclopropyl group. This compound is notable for its structural features and biological activity, making it a subject of various studies aimed at understanding its mechanisms and applications.
The compound can be synthesized through various chemical pathways, often involving the modification of existing morpholinoacetic acid derivatives. Research has indicated that derivatives of morpholinoacetic acid can exhibit significant biological activity, particularly in the context of metabolic disorders and neoplasias .
2-Cyclopropyl-2-morpholinoacetic acid falls under the category of amino acids and amino acid derivatives. Its structure includes a morpholine ring and a cyclopropyl substituent, which contribute to its unique properties and potential biological effects.
The synthesis of 2-cyclopropyl-2-morpholinoacetic acid typically involves multi-step reactions that modify precursor compounds. One common method includes the reaction of ethyl morpholinoacetate with cyclopropyl-containing reagents under acidic conditions to facilitate cyclization and formation of the desired product.
The molecular formula for 2-cyclopropyl-2-morpholinoacetic acid can be represented as . The structure features a morpholine ring (a six-membered ring containing one nitrogen atom) attached to an acetic acid moiety, with a cyclopropyl group attached to the alpha carbon.
2-Cyclopropyl-2-morpholinoacetic acid can participate in various chemical reactions typical of amino acids:
The reactivity of this compound is influenced by the presence of both basic (morpholine) and acidic (carboxylic) functional groups, allowing it to engage in diverse organic transformations .
The mechanism through which 2-cyclopropyl-2-morpholinoacetic acid exerts its effects is still under investigation but may involve modulation of metabolic pathways related to amino acid metabolism or neurotransmitter regulation.
Preliminary studies suggest that compounds similar to 2-cyclopropyl-2-morpholinoacetic acid can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
Relevant data from studies indicate that this compound has favorable lipophilicity characteristics, which may enhance its bioavailability when administered .
2-Cyclopropyl-2-morpholinoacetic acid has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, paving the way for future therapeutic applications .
The strategic integration of cyclopropyl and morpholine motifs leverages distinct physicochemical properties for biological targeting. The cyclopropyl group imposes angle strain (∼115° bond angles) and restricted conformational flexibility, enhancing binding affinity to flat protein surfaces. Concurrently, the morpholine ring provides balanced hydrophilicity (cLogP ≈ −0.8) and hydrogen-bonding capacity via its N-heteroatom, improving aqueous solubility and target engagement. This synergy is exemplified in PARK7/DJ-1 inhibitors like JYQ-173, where the 2-cyclopropyl-2-morpholinoacetic acid scaffold covalently targets Cys106 via its electrophilic cyanimide warhead. Structural optimization focuses on:
Miniaturized library synthesis enables rapid diversification of the morpholinoacetic acid core. Key methodologies include:
Table 1: Combinatorial Modifications of Morpholinoacetic Acid Scaffolds
C-Cap Group | β5c IC₅₀ (μM) | β5i IC₅₀ (μM) | Selectivity (β5c/β5i) |
---|---|---|---|
3-Boronobenzamide | 0.21 ± 0.07 | >100 | >500 |
5-Boronofuran-2-yl | 2.6 ± 0.59 | 57.2 ± 11.2 | 22 |
Morpholine | 0.01* | >7* | >700 |
HTS pipelines integrate fluorescence polarization (FP) assays to quantify target engagement. For PARK7 inhibitors:
Table 2: HTS-Derived Inhibitors of PARK7
Compound | In Vitro IC₅₀ (μM) | Cellular EC₅₀ (μM) | DUB Selectivity |
---|---|---|---|
JYQ-88 | 0.8 | >10 | Low |
JYQ-164 | 0.15 | 0.5 | High |
JYQ-173 | 0.07 | 0.25 | High |
Stereochemistry at the cyclopropane C2 position dictates target engagement. Key advances include:
Automated solid-phase synthesis enables gram-scale production of lead compounds:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1